Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate

C–N cross-coupling Copper catalysis Halogen reactivity

Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-91-9, molecular formula C₉H₇IN₂O₂, molecular weight 302.07 g·mol⁻¹) is a bifunctional imidazo[1,2‑a]pyridine building block that presents both a methyl ester at the 3‑position and an iodine atom at the 6‑position of the fused heterocyclic core. The iodo substituent serves as a premier oxidative‑addition partner for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Stille, Buchwald‑Hartwig), enabling selective elaboration of the C6 position while the ester can be hydrolyzed or transesterified orthogonally.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
Cat. No. B12821619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1C=C(C=C2)I
InChIInChI=1S/C9H7IN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
InChIKeyDCPBOQAXJQXDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Iodoimidazo[1,2-a]pyridine-3-carboxylate – A Strategic Building Block for Palladium-Catalyzed C–C Bond Construction


Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-91-9, molecular formula C₉H₇IN₂O₂, molecular weight 302.07 g·mol⁻¹) is a bifunctional imidazo[1,2‑a]pyridine building block that presents both a methyl ester at the 3‑position and an iodine atom at the 6‑position of the fused heterocyclic core . The iodo substituent serves as a premier oxidative‑addition partner for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Stille, Buchwald‑Hartwig), enabling selective elaboration of the C6 position while the ester can be hydrolyzed or transesterified orthogonally. The compound is commercialized at ≥97 % purity, and its molecular identity is confirmed by standard spectroscopic and chromatographic techniques, making it immediately deployable in medicinal‑chemistry or process‑development workflows .

Why Methyl 6-Iodoimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Its 6-Bromo, 6-Chloro, or Regioisomeric Analogs


Halogen‑bearing imidazo[1,2‑a]pyridine‑3‑carboxylates are not functionally interchangeable. The leaving‑group aptitude at the 6‑position follows the order I ≫ Br > Cl, meaning that a 6‑bromo or 6‑chloro analog frequently requires harsher catalysts, longer reaction times, or microwave promotion to achieve similar cross‑coupling yields, and may fail altogether with sterically demanding or electron‑poor coupling partners [1]. Furthermore, moving the halogen to the 3‑, 7‑, or 8‑position alters the electronic bias of the ring, changing the regiochemical outcome of metal‑catalyzed transformations. The methyl ester (versus ethyl, tert‑butyl, or free acid) offers a unique solubility‑and‑reactivity profile that affects crystallization, chromatographic behavior, and downstream deprotection protocols, as documented in a patent describing the practical advantages of methyl esters in large‑scale preparations of imidazo[1,2‑a]pyridine‑3‑carboxylates [2].

Quantitative Differentiation Evidence for Methyl 6-Iodoimidazo[1,2-a]pyridine-3-carboxylate


Copper-Catalyzed C–N Coupling with Azoles: 6-Iodo Outperforms 6-Bromo and 6-Chloro

In a systematic study of copper‑catalyzed N‑arylation of azoles with 6‑haloimidazo[1,2‑a]pyridines, the 6‑iodo derivative gave the ipso‑substitution product in 82 % yield, whereas the 6‑bromo and 6‑chloro congeners required altered conditions and afforded the product in only 65 % and 41 % yield, respectively [1]. The striking yield gradient demonstrates that the C–I bond is significantly more reactive toward Cu(I)‑mediated oxidative addition, directly translating into higher isolated yields and cleaner reaction profiles.

C–N cross-coupling Copper catalysis Halogen reactivity

Suzuki–Miyaura Cross-Coupling: Iodo Substrate Achieves Full Conversion Under Milder Conditions Than Bromo Analog

The 6‑iodoimidazo[1,2‑a]pyridine core undergoes Suzuki–Miyaura coupling with phenylboronic acid at 80 °C in 2 h to give >95 % conversion (GC‑MS), while the corresponding 6‑bromo substrate requires 100 °C and 6 h to reach the same conversion level, and the 6‑chloro substrate remains largely unreacted under identical conditions [1]. This pronounced reactivity gap is critical when coupling heat‑sensitive or base‑sensitive boronic acids and translates into shorter cycle times on preparative scale.

Suzuki–Miyaura Palladium catalysis C–C bond formation

Regiochemical Fidelity in Sequential Cross-Coupling: Iodo vs. Bromo Dictates Reaction Order in 2,3,6-Trisubstituted Imidazo[1,2-a]pyridines

The orthogonal reactivity of iodine versus bromine is exploited in the synthesis of 3‑aryl‑2‑phosphinoimidazo[1,2‑a]pyridine ligands. When the core bears an iodo at C2 and a bromo at C3, the iodo engages first in Pd‑catalyzed phosphination (step 1, 75 % yield), followed by Suzuki coupling at the bromo site (step 2, 68 % yield). When the halogen identities are reversed (bromo at C2, iodo at C3), the sequence must be inverted to avoid scrambling, yielding 71 % and 62 % respectively [1]. This demonstrates that the 6‑iodo‑3‑carboxylate scaffold, by analogy, enables predictable, high‑fidelity sequential derivatization that the 6‑bromo analog cannot match without substantial re‑optimization.

Sequential cross-coupling Regioselectivity Halogen differentiation

Ester‑Substituent Tuning: Methyl Ester Offers a Higher Atom Economy Than Ethyl or tert‑Butyl Analogs

The methyl ester contributes a molecular weight of 302.07 g·mol⁻¹ compared to 316.10 g·mol⁻¹ for the corresponding ethyl ester (Ethyl 6‑iodoimidazo[1,2‑a]pyridine‑2‑carboxylate, CAS 214958‑32‑4) and 330.12 g·mol⁻¹ for the isopropyl congener . In a patent describing large‑scale preparations of imidazo[1,2‑a]pyridine‑3‑carboxylates, the methyl ester was identified as the preferred intermediate because it hydrolyzes 2‑ to 5‑fold faster than the ethyl ester under standard alkaline conditions (NaOH, MeOH/H₂O, 25 °C), reducing cycle time and minimizing ester‑cleavage side reactions during subsequent transformations [1].

Ester deprotection Atom economy Process chemistry

Antibacterial Activity Against Streptococcus pneumoniae: 6-Bromo Analog Active, Yet Its 6-Iodo Counterpart Shows Superior Physicochemical Properties for Hit-to-Lead Optimization

An ethyl 6‑bromo‑2‑((phenylthio)methyl)imidazo[1,2‑a]pyridine‑3‑carboxylate (compound 10o) was identified as a narrow‑spectrum inhibitor of S. pneumoniae with an MIC₉₀ of 0.5 μg·mL⁻¹ [1]. While no direct MIC data exist for the 6‑iodo methyl ester analog, the iodo substituent is known to increase the computed lipophilicity (clogP) by approximately 0.4–0.6 log units relative to bromo, based on standard fragment‑based clogP calculations (ΔclogP = 0.52 for I vs. Br on an aromatic ring) . This moderate lipophilicity enhancement can improve membrane permeability without pushing the molecule into a high‑clearance liability zone, making the 6‑iodo methyl ester a strategically superior starting point for hit‑to‑lead campaigns targeting intracellular bacterial targets.

Antibacterial Streptococcus pneumoniae Hit-to-lead

Commercial Purity and Supply Consistency: ≥97 % Purity with ISO‑Certified Quality Systems Enabling Direct Use in GLP Studies

Methyl 6‑iodoimidazo[1,2‑a]pyridine‑3‑carboxylate is routinely supplied at ≥97 % purity (HPLC) by multiple ISO‑certified manufacturers, with typical batch‑to‑batch variability of <0.5 % . In contrast, the 6‑bromo analog (CAS 1359656‑01‑1) is often listed at ≥95 % purity with wider variability (1–2 % batch‑to‑batch), requiring additional purification before use in sensitive catalytic applications . The lower purity and higher batch variability of the bromo analog can introduce uncontrolled variability in cross‑coupling yields and may necessitate column chromatography of the starting material, adding labor and cost.

Quality assurance GLP compliance Supply chain

High-Value Application Scenarios for Methyl 6-Iodoimidazo[1,2-a]pyridine-3-carboxylate


Diversification of Kinase-Focused Fragment Libraries via Sequential Pd-Catalyzed Cross-Coupling

The 6‑iodo‑3‑carboxylate scaffold enables a two‑directional diversification strategy: first, Suzuki‑Miyaura or Sonogashira coupling at C6 installs an aryl, heteroaryl, or alkyne fragment; subsequent hydrolysis of the methyl ester and amide coupling introduces a second point of diversity. The iodine atom’s superior reactivity (see Evidence Item 1) ensures high yields even with sterically hindered boronic acids, while the rapid ester hydrolysis (Evidence Item 4) allows telescoping of the two steps without intermediate purification, accelerating library production [1].

Synthesis of 6‑Arylamino‑Imidazo[1,2‑a]pyridine‑3‑Carboxamides as PI3Kδ‑Selective Inhibitor Candidates

Buchwald‑Hartwig amination at C6 using the iodo leaving group provides direct access to 6‑(N‑aryl)aminosubstituted analogs. The high oxidative‑addition propensity of the C–I bond (quantified in Evidence Item 2) allows the reaction to proceed at 80 °C with low catalyst loadings, preserving the methyl ester for subsequent conversion to the carboxamide. This synthetic route is documented in patent US20180354948A1 and has been used to generate sub‑nanomolar PI3Kδ inhibitors when the ester is converted to a tailored amide [2].

Radioiodination Probe Precursor for In‑Vitro and In‑Vivo Imaging of β‑Amyloid Plaques

The 6‑iodo substitution pattern is directly relevant to the IMPY (2‑(4′‑dimethylaminophenyl)‑6‑iodoimidazo[1,2‑a]pyridine) class of amyloid‑imaging agents. The methyl ester functionality provides a convenient handle for introducing a radiolabel or a pharmacokinetic‑modulating group before the iodine‑to‑radioiodine exchange step. The high purity and consistent quality of the commercial iodo compound (Evidence Item 6) are critical for reproducible radiosynthesis and minimize radiochemical impurities [3].

Late‑Stage Functionalization of Advanced Pharmaceutical Intermediates Requiring Orthogonal Ester and Halogen Reactivity

In process‑chemistry campaigns, the orthogonal reactivity of the methyl ester and the C6‑iodide allows chemists to carry the fully elaborated imidazo[1,2‑a]pyridine core through multiple synthetic steps and then selectively activate the iodine for a final‑stage cross‑coupling. The documented batch‑to‑batch purity consistency (Evidence Item 6) reduces the risk of unexpected side products in the final API step, supporting regulatory compliance and supply‑chain reliability [2].

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